molecular formula C12H16Cl2N2 B2873943 Naphthalene-1,5-diyldimethanamine dihydrochloride CAS No. 108629-56-7

Naphthalene-1,5-diyldimethanamine dihydrochloride

Cat. No.: B2873943
CAS No.: 108629-56-7
M. Wt: 259.17
InChI Key: FCXUYVVXJZKRGY-UHFFFAOYSA-N
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Description

Naphthalene-1,5-diyldimethanamine dihydrochloride is a chemical compound that has garnered attention in various fields of research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound contains a naphthalene core with amine groups attached and exists as a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1,5-diyldimethanamine dihydrochloride typically involves the reaction of 1-naphthylamine with 2-chloroethanamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then converted into its dihydrochloride salt form .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,5-diyldimethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the amine groups or the naphthalene core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene-1,5-diyldimethanamine dihydrochloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Polymer Science: The compound is utilized in the creation of polyimide copolymers with advantageous physical properties.

    Supramolecular Chemistry: Naphthalene derivatives are employed in the formation of host-guest complexes and gelators for sensing aromatic systems.

    Materials Science: The compound is involved in the development of materials for artificial photosynthesis and solar cell technology.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,8-diylbis(diphenylmethylium): Known for its electron-transfer reduction behavior.

    Naphthalene diimides: Widely studied for their electronic properties and applications in organic electronics.

Uniqueness

Naphthalene-1,5-diyldimethanamine dihydrochloride is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to form stable dihydrochloride salts and participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[5-(aminomethyl)naphthalen-1-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11;;/h1-6H,7-8,13-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXUYVVXJZKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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